molecular formula C20H19NO2S B2592812 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1448065-39-1

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2592812
M. Wt: 337.44
InChI Key: KVHKNYBRRMSFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, Methiopropamine can be synthesized through a four-step process involving (thiophen-2-yl)magnesium bromide, propylene oxide, phosphorus tribromide, and methylamine .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. Methiopropamine, for example, is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides .

Scientific Research Applications

Corrosion Inhibition Efficiency

Research into α-aminophosphonic acids, which share a structural resemblance to the specified compound, highlights their potential as corrosion inhibitors. Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate and its derivatives were synthesized and shown to effectively inhibit corrosion of mild steel in acidic solutions. This suggests that compounds with methoxy and thiophenyl groups could be explored for their corrosion inhibition properties (Djenane et al., 2019).

Antimicrobial and Antioxidant Activities

Synthetic efforts on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have yielded molecules with notable antimicrobial and antioxidant activities. These findings suggest that incorporating methoxyphenyl and thiophene moieties into a compound can lead to promising biological activity, offering a basis for further investigation into similar compounds for potential antimicrobial or antioxidant applications (Raghavendra et al., 2016).

Anti-proliferative Activity

The study of 5-alkyl-2-amino-3-methylcarboxylate thiophenes for their anti-proliferative activity against specific tumor cells indicates that structural modification, such as the introduction of alkyl chains and methoxyphenyl groups, can significantly influence tumor selectivity and potency. This highlights the potential of structurally related compounds for targeted cancer therapy (Thomas et al., 2017).

Fluorescent Dye Synthesis

N-Ethoxycarbonylpyrene- and perylene thioamides have been utilized as building blocks in the synthesis of fluorescent dyes with varying emission properties. This application demonstrates the utility of ethoxycarbonyl and thiophene derivatives in creating materials with potential optical and electronic applications (Witalewska et al., 2019).

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. Methiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-23-19(18-11-12-24-14-18)13-21-20(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-12,14,19H,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHKNYBRRMSFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

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